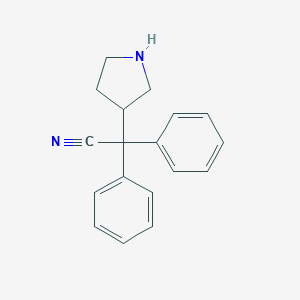

Diphenyl(pyrrolidin-3-yl)acetonitrile

Overview

Description

Diphenyl(pyrrolidin-3-yl)acetonitrile is a useful research compound. Its molecular formula is C18H18N2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Diphenyl(pyrrolidin-3-yl)acetonitrile, particularly in its (R)- and (S)- forms, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a diphenyl acetonitrile moiety. The presence of a chiral center contributes to the compound's distinct biological properties. The specific stereochemistry can influence its interaction with biological targets, leading to variations in activity between the enantiomers.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antibacterial and antifungal properties. In vitro studies have shown effective inhibition against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.004 - 0.025 mg/mL |

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Modulation of Receptor Activity

This compound has been studied for its potential as a selective agonist for the 5-hydroxytryptamine receptor subtype 2C (5-HT2C) . This receptor is involved in various physiological processes, including mood regulation and appetite control. The compound's ability to selectively activate this receptor could have implications for treating disorders like depression and obesity .

The mechanism of action involves the interaction of this compound with specific enzymes and receptors:

- Enzyme Interaction : The compound may inhibit or activate certain enzymes, altering metabolic pathways within cells.

- Receptor Binding : Binding to receptors such as the 5-HT2C can modulate signaling pathways, affecting neurotransmitter release and cellular responses .

Study on Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside other pyrrolidine derivatives for their antimicrobial properties. The study demonstrated that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .

Research on Receptor Agonism

Another study focused on the pharmacological profile of this compound as a potential therapeutic agent for mood disorders. The results indicated that both enantiomers displayed varying degrees of agonistic activity at the 5-HT2C receptor, with implications for drug design aimed at enhancing selectivity and efficacy .

Comparison with Similar Compounds

This compound can be compared with other pyrrolidine derivatives to highlight its unique properties:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Receptor Agonism |

|---|---|---|

| This compound | High | Selective |

| Pyrrolidine Derivative A | Moderate | Non-selective |

| Pyrrolidine Derivative B | Low | Selective |

This comparison underscores the potential advantages of this compound in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Diphenyl(pyrrolidin-3-yl)acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, (R)-N-(pyrrolidin-3-yl)acetamide reacts with aryl halides in acetonitrile or ethanol at elevated temperatures (e.g., 85°C) using DIPEA as a base. Yields vary significantly with solvent choice: acetonitrile alone provides 51.8% yield, while acetonitrile-ethanol mixtures improve yields to 96% due to enhanced solubility and reactivity . Temperature optimization (e.g., 60–85°C) and inert atmospheres further minimize side reactions .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and purity. -NMR and -NMR data match literature values for analogous pyrrolidine derivatives, with peaks corresponding to aromatic protons (δ 7.1–7.5 ppm) and nitrile groups (δ ~120 ppm in -NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed m/z 420.0082 vs. calculated 420.0083 for a derivative) .

Q. What solvent systems are suitable for reactions involving this compound, and why?

- Methodological Answer : Polar aprotic solvents like acetonitrile are preferred due to their ability to stabilize transition states in nucleophilic substitutions. Acetonitrile’s low nucleophilicity minimizes side reactions, while ethanol-acetonitrile mixtures enhance solubility of hydrophobic intermediates . Solvent choice also impacts reaction kinetics, as shown in pyridinolysis studies where acetonitrile facilitates biphasic Hammett plots indicative of mechanistic shifts .

Advanced Research Questions

Q. How do substituent effects and nucleophile basicity influence the reaction mechanism of this compound derivatives?

- Methodological Answer : Mechanistic studies using Hammett and Brønsted plots reveal biphasic behavior. For less basic nucleophiles (e.g., 3-cyanopyridine), a concerted mechanism dominates, while more basic nucleophiles (e.g., 4-methoxypyridine) proceed via a stepwise pathway with a trigonal bipyramidal intermediate. Inverse kinetic isotope effects (KIE < 1) with deuterated pyridine confirm backside attack in the concerted pathway .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis, and how are impurities controlled?

- Methodological Answer : The compound is a key intermediate in Darifenacin hydrobromide synthesis. Impurities like 2,2-Diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide tartrate (Imp-1) are monitored via Reverse-Phase HPLC using acetonitrile/ammonium acetate gradients (detection at 220 nm). Method validation includes specificity, linearity (R > 0.999), and precision (%RSD < 2%) to ensure compliance with ICH guidelines .

Q. How can kinetic and thermodynamic parameters be derived for reactions involving this compound?

- Methodological Answer : Arrhenius plots of rate constants at 35°C and 55°C provide activation energies () for pyridinolysis. For diphenylphosphinic chloride, values correlate with nucleophile basicity, while entropy changes () are calculated from Eyring equations. Secondary inverse KIEs (e.g., ) indicate early transition states with minimal bond cleavage .

Q. Contradictions and Resolutions

- Synthetic Yield Discrepancies : Lower yields (51.8%) in acetonitrile alone vs. higher yields (96%) in acetonitrile-ethanol mixtures highlight solvent polarity’s role in stabilizing intermediates. Ethanol’s protic nature may enhance proton transfer in rate-limiting steps .

- Mechanistic Shifts : Biphasic Brønsted plots suggest competing mechanisms. For less basic nucleophiles, steric hindrance at the pyrrolidine nitrogen favors concerted pathways, while increased basicity promotes frontside attack and intermediate stabilization .

Properties

IUPAC Name |

2,2-diphenyl-2-pyrrolidin-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQVYYRHEMSRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545498 | |

| Record name | Diphenyl(pyrrolidin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103887-39-4 | |

| Record name | Diphenyl(pyrrolidin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.